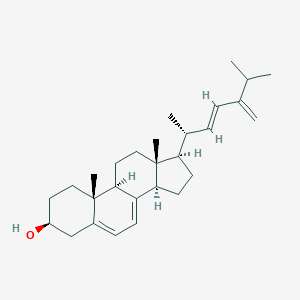

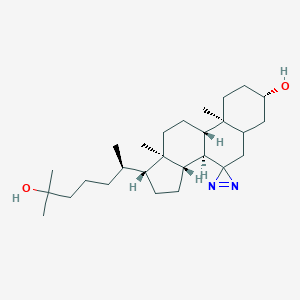

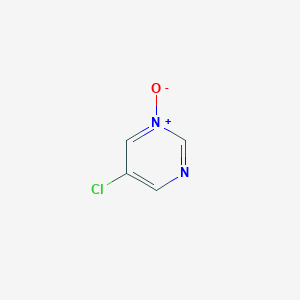

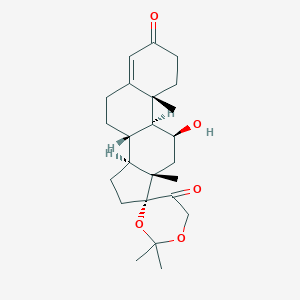

![molecular formula C14H19NO3 B045679 Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate CAS No. 117937-10-7](/img/structure/B45679.png)

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is a compound of interest in synthetic organic chemistry due to its potential applications and unique properties. While specific information on this exact compound is limited, research on similar compounds provides insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate often involves condensation reactions and the use of reagents like diethyl oxalate and sodium hydride in a solvent like THF (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using techniques like X-ray diffraction, NMR, and mass spectroscopy, providing detailed insights into the spatial arrangement of atoms and functional groups (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate may undergo various chemical reactions such as photocyclization and can form intermediates in synthetic pathways for producing other complex molecules (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Physical Properties Analysis

The physical properties such as crystallization, melting point, and solubility can be studied using methods like X-ray diffraction and spectroscopic techniques. These properties are crucial in understanding the compound's stability and behavior under different conditions (Kariyappa et al., 2016).

Chemical Properties Analysis

Chemical properties including reactivity, stability, and functional group interactions can be studied through various analytical methods. These properties define how the compound interacts with other chemicals and its potential utility in various chemical reactions (Obydennov, Khammatova, & Sosnovskikh, 2017).

Aplicaciones Científicas De Investigación

Synthetic Applications : It has been used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which leads to the production of various dicarboxylic acids and their derivatives (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Photoreactions and Polymer Formation : It undergoes unique photoreactions. For example, 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate can form polymers upon irradiation, showcasing its potential in material science applications (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Chemical Reactions and Derivatives : Various chemical reactions involving this compound lead to the creation of diverse derivatives. For example, its reaction in the presence of aluminum chloride leads to compounds like ethylbenzene and dimethylanthracene, demonstrating its versatility in organic synthesis (Kato & Kimura, 1979).

Crystal Structure Analysis : Studies have been conducted to understand its crystal structure, which is important for material science and pharmaceutical applications. For instance, research on its derivative, Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, has provided insights into its molecular structure and stability (Song, Li, Wu, & Yang, 2010).

Antioxidant and Antimicrobial Activities : It has been utilized in the synthesis of novel compounds with potential antioxidant and antimicrobial properties. For example, its use in synthesizing pyrazole derivatives has shown promising results in this area (Kumar et al., 2021).

Cycloaddition Reactions : Its involvement in cycloaddition reactions has been documented, contributing to the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research (Ishar et al., 2004).

Green Chemistry Applications : It plays a role in green chemistry, as seen in boric acid-catalyzed reactions leading to high yields of certain compounds in an eco-friendly manner (Kiyani & Ghorbani, 2015).

DNA-Intercalating Antitumor Agents : Research has explored its derivatives as minimal DNA-intercalating agents with antitumor properties, highlighting its potential in cancer therapy (Atwell, Baguley, & Denny, 1989).

Propiedades

IUPAC Name |

ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVGONBQPPYGOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554939 |

Source

|

| Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate | |

CAS RN |

117937-10-7 |

Source

|

| Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)